[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound of interest in various fields of scientific research. This compound features a fluorophenyl group and a pyrazolyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 4-fluorobenzyl chloride with 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium hydride, organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (4-bromophenyl)methyl-1H-pyrazol-4-yl]methyl})amine
- (4-methylphenyl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-11(2)18-10-13(9-17-18)8-16-7-12-3-5-14(15)6-4-12/h3-6,9-11,16H,7-8H2,1-2H3 |
InChI Key |
JEHSCCCNGBMOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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